3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BrN4O2S2/c1-24(2,3)18-9-7-17(8-10-18)16-32-23-27-26-22(28(23)4)21-6-5-15-29(21)33(30,31)20-13-11-19(25)12-14-20/h7-14,21H,5-6,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBYTTAIMPISPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole (CAS No. 344268-12-8) is a novel derivative of the 1,2,4-triazole family, characterized by a complex structure that includes a pyrrolidinyl group and various substituents. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry.
- Molecular Formula : C24H29BrN4O2S2
- Molecular Weight : 549.55 g/mol
- Structure : The compound features a five-membered ring containing three nitrogen atoms, which is typical for triazole derivatives.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays, revealing its potential as an anticancer agent and its effectiveness against different cell lines.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:
- Cell Lines Tested :
- Human cervical cancer (HeLa)
- Human liver cancer (HepG2)
- Human lung cancer (A549)
In vitro studies have demonstrated that the compound can induce cytotoxicity in these cell lines, suggesting its potential as a therapeutic agent for cancer treatment.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the generation of reactive oxygen species (ROS) upon light activation, a characteristic feature of photodynamic therapy (PDT). This method utilizes light-activated drugs to selectively kill cancer cells.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to other triazole derivatives. Notable features include:
- Sulfonyl Group : Enhances solubility and biological activity.
- Pyrrolidinyl Moiety : Contributes to the interaction with biological targets.
- Tert-butyl Benzyl Group : May improve lipophilicity and cellular uptake.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 5-{[4-(tert-butyl)benzyl]sulfanyl}-1H-1,2,4-triazole | Structure | Lacks pyrrolidinyl group | Potential antifungal activity |
| 3-(pyrrolidin-1-yl)-5-methyl-1H-1,2,4-triazole | Structure | Similar core; different substituents | Moderate cytotoxicity |
| 4-amino-5-(phenethyl)-1H-1,2,4-triazole | Structure | Exhibits anticancer properties; simpler structure | Significant anticancer activity |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in various therapeutic contexts:
- Study on Anticancer Efficacy : A recent study evaluated the compound's effect on HeLa cells and found a dose-dependent reduction in cell viability.
- Photodynamic Therapy Applications : Research into modified triazoles for PDT has indicated that compounds similar to the one discussed can effectively generate ROS when exposed to specific wavelengths of light.
- Antimicrobial Activity : Some derivatives have shown antibacterial properties against common pathogens, suggesting broader applicability beyond oncology.
Scientific Research Applications
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, triazole derivatives have been shown to inhibit the growth of Escherichia coli and Candida albicans in vitro, suggesting potential use as antimicrobial agents .
Anticancer Properties
Studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells. The incorporation of sulfonyl and other substituents in the structure of 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole may enhance its potency against various cancer cell lines. For example, research has indicated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is common among triazoles. Inhibiting inflammatory pathways can be beneficial for conditions such as arthritis and other inflammatory diseases. Preliminary studies indicate that related compounds can reduce the production of pro-inflammatory cytokines .
Case Studies
Q & A
Q. What are the key synthetic strategies for constructing the triazole core in this compound?
The triazole core is typically synthesized via cyclization reactions. For example, substituted hydrazides can undergo cyclization with phosphorus oxychloride at elevated temperatures (120°C) to form 1,2,4-triazole derivatives . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another method, enabling regioselective "click" chemistry for hybrid triazole-pyrrolidine systems . Intermediate purification often employs column chromatography, and structural confirmation relies on elemental analysis, ¹H-NMR, and LC-MS .
Q. How is the sulfonyl group introduced into the pyrrolidine moiety?
Sulfonylation of the pyrrolidine nitrogen is achieved using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction monitoring via TLC ensures completion, and excess reagents are removed via aqueous workup .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and confirms sulfanyl/sulfonyl group integration .
- LC-MS : Validates molecular weight and detects impurities .
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yields for analogs with bulky substituents?
Density Functional Theory (DFT) calculations assess steric and electronic effects of substituents like the tert-butyl group. For example, optimizing transition-state geometries reveals steric hindrance in sulfonylation steps, guiding solvent selection (e.g., DMF vs. THF) to improve yields . Molecular docking further predicts substituent effects on bioactivity, correlating with experimental IC₅₀ discrepancies .
Q. What experimental design principles optimize multi-step synthesis of this compound?
Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). For instance, CuSO₄/sodium ascorbate ratios in CuAAC reactions can be optimized using a central composite design, reducing side products . Flow chemistry systems enhance reproducibility by controlling residence time and mixing efficiency .
Q. How do solvatochromic effects influence the compound’s spectral properties?
Solvatochromic shifts in UV-Vis spectra (e.g., λₘₐₐ changes in polar vs. nonpolar solvents) are analyzed using the Kamlet-Taft equation. This quantifies solvent polarity/polarizability effects on electronic transitions, aiding in photostability assessments for biological assays .
Q. What crystallographic insights explain the compound’s conformational stability?
Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., C–H···π, π-stacking) between the 4-bromophenyl and tert-butylbenzyl groups. Dihedral angles between the triazole and pyrrolidine rings indicate steric strain, guiding derivatization strategies .
Q. How can AI-driven platforms enhance reaction optimization for analogs?
Machine learning models trained on historical synthesis data predict optimal conditions (e.g., solvent, catalyst) for novel analogs. COMSOL Multiphysics simulations coupled with AI automate parameter adjustments in flow reactors, reducing trial-and-error experimentation .
Methodological Considerations
- Contradiction Analysis : Conflicting bioactivity data between analogs may arise from differences in sulfanyl vs. sulfonyl substituents. Comparative molecular dynamics simulations (e.g., GROMACS) assess binding mode variations to targets like cyclooxygenase-2 .
- Spectral Ambiguities : Overlapping NMR signals (e.g., pyrrolidine CH₂ vs. triazole CH) are resolved via 2D techniques (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
